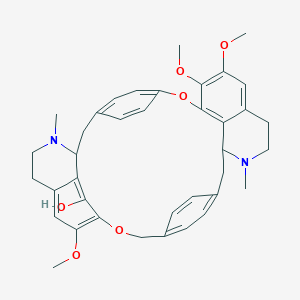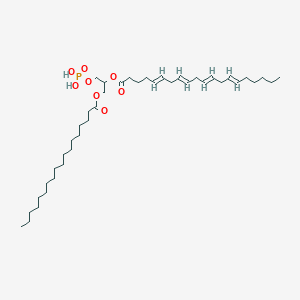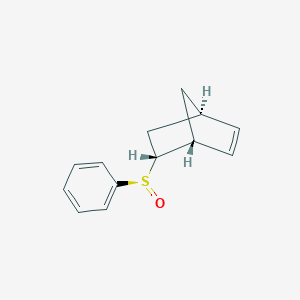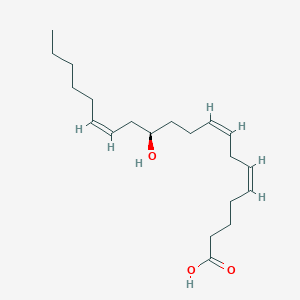
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide, also known as EICAR, is a nucleoside analog that has been widely used in scientific research. It is a synthetic compound that mimics the structure of natural nucleosides, which are the building blocks of DNA and RNA. EICAR has been used to study the mechanism of action of various enzymes and proteins involved in DNA and RNA synthesis, as well as to investigate the biochemical and physiological effects of nucleoside analogs.
作用机制
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide exerts its effects by mimicking the structure of natural nucleosides, which are the building blocks of DNA and RNA. Once incorporated into DNA or RNA, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can disrupt the normal functioning of these molecules, leading to errors in replication, transcription, and translation. 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can also inhibit the activity of enzymes involved in nucleoside metabolism, leading to a buildup of toxic metabolites and ultimately cell death.
Biochemical and Physiological Effects
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can inhibit DNA and RNA synthesis, leading to a decrease in cell growth and proliferation. 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has been shown to modulate the immune system, increasing the activity of natural killer cells and enhancing the production of cytokines.
实验室实验的优点和局限性
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has several advantages as a research tool. It is a well-characterized compound that is readily available from commercial sources. It is also relatively easy to incorporate into DNA and RNA, allowing researchers to study its effects on these molecules. However, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has some limitations as well. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can be metabolized by cells, leading to the formation of other nucleoside analogs that may have different effects.
未来方向
There are several future directions for research on 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide and other nucleoside analogs. One area of interest is the development of new analogs with improved activity and specificity. Another area of interest is the investigation of the effects of nucleoside analogs on different types of cancer cells, with the goal of identifying new therapeutic targets. Finally, researchers are interested in exploring the potential of nucleoside analogs as immunomodulatory agents, with the goal of developing new treatments for autoimmune diseases and other immune-related disorders.
合成方法
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the compound from its constituent parts. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from simpler precursors.
科学研究应用
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has been used extensively in scientific research to study the mechanism of action of various enzymes and proteins involved in DNA and RNA synthesis. It has been used to investigate the effects of nucleoside analogs on DNA and RNA replication, transcription, and translation. 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has also been used to study the effects of nucleoside analogs on cell growth and proliferation, as well as on the immune system.
属性
CAS 编号 |
118908-07-9 |
|---|---|
产品名称 |
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide |
分子式 |
C10H15N3O2S |
分子量 |
267.24 g/mol |
IUPAC 名称 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carboxamide |
InChI |
InChI=1S/C11H13N3O5/c1-2-5-7(10(12)18)13-4-14(5)11-9(17)8(16)6(3-15)19-11/h1,4,6,8-9,11,15-17H,3H2,(H2,12,18) |
InChI 键 |
SWQQELWGJDXCFT-UHFFFAOYSA-N |
SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |
规范 SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |
同义词 |
5-ERFIC 5-ethynyl-1-ribofuranosylimidazole-4-carboxamide EICAR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



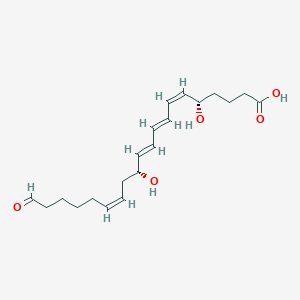
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
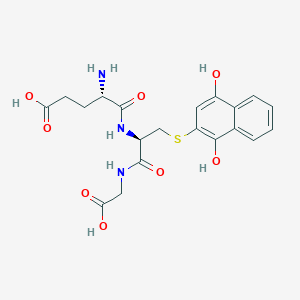
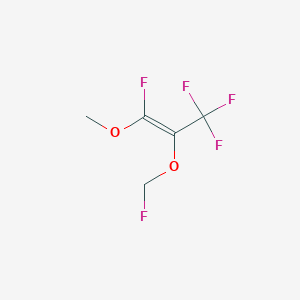
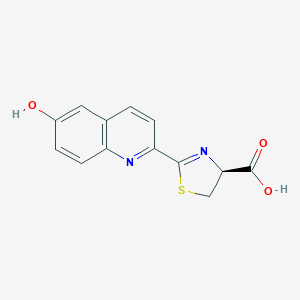
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)


